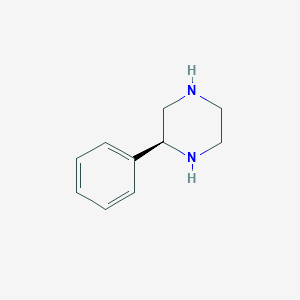![molecular formula C16H19N5O3 B2800831 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 2094523-30-3](/img/structure/B2800831.png)
3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea is an organic compound with intricate structural features combining pyrazole, urea, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: : Synthesis typically begins with the formation of the pyrazole core, followed by functionalization to introduce the methoxyethyl group. Subsequently, coupling reactions with isocyanates or similar reagents yield the urea linkage. Final steps include introducing the azetidin-1-yl phenyl moiety under controlled conditions to avoid undesired side reactions.
Industrial Production Methods: : While specific industrial methods for large-scale production remain proprietary, common practices involve optimization of reaction steps for efficiency and yield, often employing high-throughput techniques and robust purification methods to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Conversion to higher oxidation states using oxidizing agents.
Reduction: : Selective reduction of functional groups under controlled conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions to modify the compound's functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, alkyl halides, acids.
Major Products Formed from These Reactions: : Depending on the conditions, products can include oxidized derivatives, reduced compounds, or substituted analogs with various functional group modifications.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a building block for synthesizing more complex molecules, offering versatility in designing new materials with specific properties.
Biology: : Biologically, its structure is explored for potential pharmacological activities, such as enzyme inhibition or receptor binding, contributing to drug discovery efforts.
Medicine: : In medicinal research, it's investigated for its potential therapeutic effects, particularly in targeting specific pathways or molecular mechanisms relevant to diseases.
Industry: : Industrial applications include its use as an intermediate in producing specialized chemicals, polymers, or advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors, modulating their activity. Specific pathways involve binding to active sites or allosteric regions, thereby influencing biochemical processes and cellular functions. Detailed mechanistic studies reveal how subtle modifications in its structure can significantly impact its biological activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other pyrazole-based or urea-containing compounds, 3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea stands out due to its unique azetidine moiety, which imparts distinct properties.
List of Similar Compounds
1-(3-chlorophenyl)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]urea
3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-(4-nitrophenyl)urea
1-(3-methylphenyl)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]urea
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)pyrazol-4-yl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-24-8-7-20-11-13(10-17-20)19-16(23)18-12-3-2-4-14(9-12)21-6-5-15(21)22/h2-4,9-11H,5-8H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTVICKKRCZOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NC(=O)NC2=CC(=CC=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2800749.png)
![6,8-dibromo-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B2800752.png)



![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/new.no-structure.jpg)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
![N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2800764.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2800769.png)

